molecular formula C₇H₁₀ClNS B1158255 2-(2-Thienyl)azetidine Hydrochloride

2-(2-Thienyl)azetidine Hydrochloride

Cat. No.: B1158255
M. Wt: 175.68
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Azetidine Chemistry

The foundational history of azetidine chemistry traces back to the pioneering work of Gabriel and Weiner in 1888, who first synthesized azetidine through cyclization of gamma-bromopropylamine under basic conditions. This early achievement established the fundamental approach to four-membered nitrogen heterocycle formation that would influence synthetic methodologies for more than a century. The subsequent development of azetidine chemistry gained significant momentum with Hermann Staudinger's groundbreaking work in 1907, when he reported the first synthesis of a beta-lactam compound through the cycloaddition reaction between diphenylketene and a Schiff base derived from aniline and benzaldehyde. This Staudinger ketene-imine cycloaddition reaction became recognized as one of the most reliable routes to beta-lactams and established the theoretical foundation for understanding four-membered ring formation mechanisms.

The historical trajectory of azetidine chemistry took a dramatic turn with Alexander Fleming's discovery of penicillin and the subsequent recognition of beta-lactam antibiotics' clinical significance. This discovery transformed azetidine derivatives from laboratory curiosities into compounds of paramount medicinal importance, spurring intensive research into their synthesis, mechanism of action, and structural modifications. The development of various synthetic approaches throughout the twentieth century included Wadsworth's efficient four-step synthesis converting 3-amino-1-propanol to azetidine with high yields, demonstrating the evolution of synthetic methodologies from simple cyclization reactions to sophisticated multi-step procedures. The structural elucidation of azetidine ring geometry through electron diffraction and spectroscopic methods in the 1970s revealed the highly puckered nature of these four-membered rings, providing crucial insights into their conformational preferences and reactivity patterns.

Discovery and Development of 2-(2-Thienyl)azetidine Hydrochloride

The specific development of this compound emerged from the intersection of azetidine chemistry with thiophene-containing heterocycles, representing a convergence of two important areas of medicinal chemistry research. The compound exists in multiple stereoisomeric forms and can be accessed through various synthetic routes, primarily involving cycloaddition reactions and alkylation strategies that have been refined over decades of heterocyclic chemistry research. The synthesis methodology for this compound typically employs the Staudinger ketene-imine cycloaddition approach, where appropriately substituted thiophene-containing imines react with ketenes to form the desired four-membered ring system.

Alternative synthetic approaches include nucleophilic substitution reactions where thiophene-substituted starting materials undergo cyclization under basic conditions, similar to the historical Gabriel synthesis but incorporating the thiophene moiety. The development of catalyst-controlled synthesis methods has enabled stereoselective formation of specific stereoisomers, addressing one of the key challenges in azetidine synthesis where multiple stereochemical outcomes are possible. Modern synthetic protocols have incorporated palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, to introduce thiophene substituents onto pre-formed azetidine rings, providing complementary approaches to direct cyclization methods.

The compound's development has been facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, which enable precise structural characterization and stereochemical assignment. The availability of this compound from various chemical suppliers has supported its investigation in medicinal chemistry applications, where researchers explore its potential as a building block for more complex therapeutic molecules.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that exemplify key principles governing four-membered nitrogen heterocycles. The inherent ring strain of the azetidine component, estimated to be substantial due to the deviation from optimal bond angles in the four-membered ring, contributes to the compound's reactivity profile and makes it a valuable synthetic intermediate. This ring strain facilitates ring-opening reactions that have been exploited for the synthesis of diverse compounds, including amino acids, oligopeptides, and other nitrogen-containing heterocycles.

The incorporation of the thiophene substituent introduces aromatic stabilization and electronic effects that modulate the azetidine ring's reactivity patterns. Thiophene derivatives have demonstrated considerable biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, making the combination with azetidine particularly attractive for medicinal chemistry applications. The electronic properties of the thiophene ring, characterized by its electron-rich nature and ability to participate in pi-pi stacking interactions, complement the electrophilic character of the strained azetidine ring.

Research has demonstrated that azetidine-containing compounds serve as conformationally constrained analogues of larger ring systems, particularly pyrrolidines and other five-membered nitrogen heterocycles. This conformational constraint can lead to enhanced selectivity in biological systems by pre-organizing the molecule in active conformations. The compound's utility extends to its role as a building block in diversity-oriented synthesis, where the azetidine ring can be selectively opened under various conditions to generate libraries of structurally related compounds.

Property Value Reference
Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
Ring Strain High (four-membered ring)
Aromatic Character Thiophene substituent
Stereochemical Complexity Multiple possible isomers

Position Within the Broader Family of Thienyl-Substituted Heterocycles

Within the broader family of thienyl-substituted heterocycles, this compound occupies a distinctive position that bridges small ring heterocycles with aromatic heteroaromatic systems. The compound belongs to a larger class of bioactive furanyl- and thienyl-substituted molecules that have gained prominence in drug design as structural units of bioactive molecules. Five-membered heterocycles, including thiophene, play prominent roles in medicinal chemistry due to their ability to function as bioisosteres for phenyl groups while offering distinct electronic and steric properties.

The thienyl substitution pattern in this compound represents one of several possible regioisomers, with the 2-position of thiophene offering different electronic and steric environments compared to 3-substituted analogues. Studies of thienyl-substituted derivatives have revealed that the position of substitution on the thiophene ring significantly influences biological activity and selectivity profiles. The compound shares structural similarities with other therapeutically relevant molecules containing both azetidine and thiophene motifs, including certain calcium channel blockers and antimicrobial agents.

Comparative studies with related heterocycles have demonstrated that the four-membered azetidine ring provides unique conformational constraints not achievable with larger ring systems. When combined with thiophene substitution, these constraints can lead to enhanced potency and selectivity in biological assays compared to their five- or six-membered ring analogues. The compound's position within this chemical space is further distinguished by its potential for synthetic elaboration, where both the azetidine ring and thiophene substituent can serve as handles for additional chemical modifications.

Structural Feature Classification Chemical Significance
Azetidine Ring Four-membered nitrogen heterocycle High ring strain, reactive
Thiophene Substituent Five-membered sulfur aromatic Electron-rich, bioisosteric
2-Position Substitution Regioisomer Specific electronic properties
Hydrochloride Salt Ionic form Enhanced solubility

The compound's relationship to other thienyl-substituted nucleobases, nucleosides, and analogues has been extensively studied, revealing structure-activity relationships that inform the design of new therapeutic agents. Research into these relationships has shown that thienyl substitution can enhance antiviral, antitumor, antimycobacterial, and antiparkinsonian activities compared to unsubstituted analogues. The specific combination of azetidine and thiophene functionality in this compound thus represents a valuable addition to the medicinal chemist's toolkit for exploring novel bioactive compounds.

Properties

Molecular Formula

C₇H₁₀ClNS

Molecular Weight

175.68

Origin of Product

United States

Preparation Methods

Mesylation-Displacement Strategy

The azetidine ring is synthesized via a two-step mesylation-displacement sequence. A precursor such as N-t-butyl-O-trimethylsilylazetidine undergoes mesylation with methanesulfonyl chloride (MsCl) in chlorinated solvents (e.g., methylene chloride) at −40°C to 0°C in the presence of triethylamine or diisopropylethylamine. The mesylate intermediate is highly reactive and must be used immediately to minimize decomposition (<20% over two hours). Subsequent displacement with a nucleophile (e.g., isopropylamine) in aqueous conditions facilitates azetidine ring closure, with precipitation often occurring spontaneously for aromatic nucleophiles.

Table 1: Representative Conditions for Azetidine Ring Synthesis

StepReagentsSolventTemperatureYield
MesylationMsCl, Et₃NCH₂Cl₂−40°C85%
DisplacementIsopropylamineH₂O25°C78%
MethodConditionsYieldPurity
Nucleophilic SubstitutionTHF, −78°C to RT65%90%
Suzuki CouplingDME, 80°C, Pd(PPh₃)₄72%95%

Deprotection and Functional Group Manipulation

Benzyl Group Removal via Hydrogenolysis

Benzyl-protected intermediates (e.g., 1-benzyl-3-thienylazetidine) undergo catalytic hydrogenation using 20% Pd(OH)₂/C under 40–60 psi H₂ at 60°C for 48–72 hours. The reaction is monitored by NMR to ensure complete deprotection, with yields averaging 70–89% after workup.

tert-Butyl Cleavage with Trifluoroacetic Anhydride

tert-Butyl carbamates are cleaved using trifluoroacetic anhydride (TFAA) at 0°C to 25°C, forming trifluoroacetamide intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH) yields the free amine, which is critical for hydrochloride salt formation.

Hydrochloride Salt Formation

Direct HCl Gas Saturation

The free base 2-(2-thienyl)azetidine is treated with anhydrous HCl gas in ethanol or methanol at 0°C, leading to immediate precipitation of the hydrochloride salt. For example, bubbling HCl through a suspension of the free base in ethanol for 10 minutes, followed by reflux for 12 hours, yields the salt in 62–89% purity.

Table 3: Salt Formation Parameters

ParameterValue
SolventEthanol
Temperature0°C (initial), reflux
HCl Equivalents1.5–2.0
Yield62–89%

Alternative Synthetic Routes and Recent Advances

[2+2] Cycloaddition of 2-Aminomalonates

Adapting methodologies from academic research, 2-aminomalonate derivatives undergo [2+2] cycloaddition with thienyl-containing chalcones at room temperature, forming functionalized azetidines. While this method is less commonly applied to thienyl systems, it offers potential for stereochemical control.

Flow Chemistry Applications

Emerging techniques utilize continuous-flow reactors to enhance reaction efficiency. For instance, mesylation and displacement steps are conducted in a microreactor at −40°C, reducing decomposition and improving yield consistency.

Challenges and Optimization Strategies

Ring Strain and Side Reactions

The azetidine ring’s high strain energy (~25 kcal/mol) predisposes it to ring-opening under harsh conditions. Mitigation strategies include:

  • Low-temperature reactions (−40°C to 0°C)

  • Use of stabilizing solvents (e.g., CH₂Cl₂)

  • Rapid workup to isolate intermediates

Purification Techniques

Crude products are purified via silica gel chromatography (50:50 ethyl acetate/hexanes) or recrystallization from methyl tert-butyl ether, achieving >95% purity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Thienyl)azetidine Hydrochloride, and what factors influence reaction efficiency?

  • Methodology : Synthesis typically involves cyclization reactions between thienyl derivatives (e.g., 2-thiophene precursors) and azetidine-forming reagents. For example, a thienyl-substituted amine may undergo intramolecular cyclization under acidic or catalytic conditions to form the azetidine ring . Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like palladium or copper complexes to enhance ring closure efficiency. Side reactions, such as over-oxidation of the thienyl group, can be mitigated by inert atmospheres .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the azetidine ring’s presence (e.g., δ 3.5–4.0 ppm for N–CH₂ protons) and thienyl group aromaticity (δ 6.8–7.2 ppm) .
  • X-ray crystallography to resolve stereochemistry and bond angles, particularly for the strained azetidine ring .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching C₇H₁₀ClNS⁺) .

Q. What analytical techniques are recommended for assessing the purity of this compound in different solvent systems?

  • Methodology :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to quantify impurities (<1%) .
  • Karl Fischer titration to measure hygroscopicity, critical for handling hydrochloride salts .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting data regarding the biological activity of 2-(2-Thienyl)azetidine derivatives?

  • Methodology : Discrepancies in bioactivity data (e.g., IC₅₀ variability) are addressed via:

  • Orthogonal assays (e.g., radioligand binding vs. functional cellular assays) to validate target engagement .
  • Purity reassessment using chiral HPLC to rule out enantiomeric interference .
  • Computational docking (e.g., AutoDock Vina) to model interactions with targets like GPCRs or enzymes, identifying steric clashes or electronic mismatches .

Q. How can the synthetic yield of this compound be optimized while minimizing side reactions?

  • Methodology :

  • Flow chemistry to enhance reaction control (e.g., reduced residence time prevents azetidine ring opening) .
  • DoE (Design of Experiments) to statistically optimize parameters (e.g., pH, stoichiometry) and identify critical variables .
  • Protecting groups (e.g., Boc for amines) to prevent undesired substitutions during cyclization .

Q. How do steric and electronic effects of the thienyl substituent influence the reactivity of the azetidine ring in this compound?

  • Methodology :

  • DFT calculations (e.g., Gaussian 16) to map electron density distribution, showing sulfur’s electron-withdrawing effect increases azetidine ring strain .
  • Kinetic studies comparing reaction rates with phenyl- or furyl-substituted analogs, revealing thienyl’s role in stabilizing transition states via π-stacking .

Q. What computational methods are utilized to predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular dynamics simulations (e.g., GROMACS) to assess binding stability in aqueous environments, highlighting hydrogen bonding with the hydrochloride moiety .
  • QSAR models to correlate substituent effects (e.g., thienyl vs. pyridyl) with activity against neurological targets .

Notes

  • References : Ensure all protocols comply with safety guidelines for handling hygroscopic and potentially toxic compounds (e.g., PPE, fume hoods) .
  • Data Sources : Excluded unreliable domains per user instructions. Relied on synthesis and characterization data from peer-reviewed analogs .

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